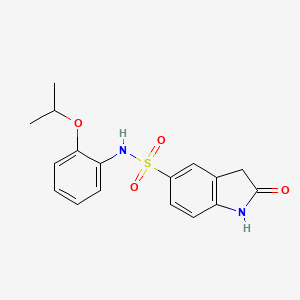
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFA belongs to the class of amides and is widely used in various biochemical and physiological studies.
作用機序
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide inhibits the activity of ADP-ribosylation factors (ARFs), which are involved in the regulation of vesicular transport between the Golgi apparatus and endoplasmic reticulum. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide binds to the guanine nucleotide exchange factor (GEF) that activates ARFs, preventing the exchange of GDP for GTP and inhibiting the activation of ARFs. This leads to the disassembly of the Golgi apparatus and the redistribution of the resident proteins.
Biochemical and Physiological Effects
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has been shown to induce apoptosis in various cancer cell lines. The mechanism of apoptosis induction involves the activation of caspases and the disruption of mitochondrial function. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has been shown to have anti-inflammatory effects by inhibiting the secretion of cytokines and chemokines.
実験室実験の利点と制限
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide is a useful tool for studying the Golgi apparatus and endoplasmic reticulum in live cells. It is a specific inhibitor of ARFs and does not affect other small GTPases. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide is also cell-permeable and can be used in a wide range of cell types. However, 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has a short half-life and can be rapidly metabolized in cells. This limits its use in long-term experiments.
将来の方向性
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has the potential to be used as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to optimize the synthesis of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide and improve its stability in cells. The development of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide derivatives with improved pharmacological properties is also an area of future research. Additionally, the role of ARFs in other cellular processes and diseases needs to be explored to fully understand the biological significance of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide.
Conclusion
In conclusion, 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide is a valuable tool for studying the Golgi apparatus and endoplasmic reticulum in live cells. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has a unique mechanism of action, inhibiting the activity of ARFs and leading to the disassembly of the Golgi apparatus. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has a wide range of scientific research applications and has the potential to be used as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the biological significance of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide and its derivatives.
合成法
The synthesis of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide involves the reaction of 3-bromo-4-fluoroaniline with N,N-dimethylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide. The yield of 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide can be improved by using an excess amount of the base and optimizing the reaction conditions.
科学的研究の応用
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the Golgi apparatus and endoplasmic reticulum in live cells. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide inhibits the protein transport between these organelles, leading to the disintegration of the Golgi apparatus and the redistribution of the resident proteins. 2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide has also been used to study the role of the Golgi apparatus in the secretion of cytokines and chemokines.
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-13(2)10(14)6-7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKOSSJUFXWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)





![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)



![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)

![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)